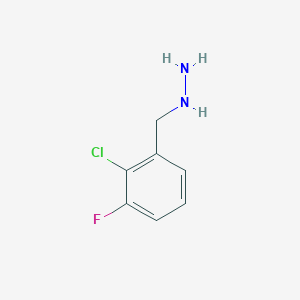
(2-Chloro-3-fluorobenzyl)hydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Chloro-3-fluorobenzyl)hydrazine is an organic compound with the molecular formula C7H8ClFN2 It is characterized by the presence of a benzyl group substituted with chlorine and fluorine atoms, and a hydrazine functional group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-3-fluorobenzyl)hydrazine typically involves the reaction of 2-chloro-3-fluorobenzyl bromide with hydrazine hydrate. The reaction is carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction proceeds as follows:
2-Chloro-3-fluorobenzyl bromide+Hydrazine hydrate→this compound+HBr
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反応の分析
Types of Reactions: (2-Chloro-3-fluorobenzyl)hydrazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding azides or nitriles.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the chlorine or fluorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azides or nitriles, while reduction may produce amines.
科学的研究の応用
(2-Chloro-3-fluorobenzyl)hydrazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and as a building block for bioactive molecules.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
作用機序
The mechanism of action of (2-Chloro-3-fluorobenzyl)hydrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazine group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. The chlorine and fluorine substituents can influence the compound’s reactivity and binding affinity.
類似化合物との比較
(2-Fluorobenzyl)hydrazine: Similar structure but lacks the chlorine substituent.
(3-Chlorobenzyl)hydrazine: Similar structure but lacks the fluorine substituent.
(2-Chloro-4-fluorobenzyl)hydrazine: Similar structure with different positioning of the fluorine atom.
Uniqueness: (2-Chloro-3-fluorobenzyl)hydrazine is unique due to the specific positioning of the chlorine and fluorine atoms, which can influence its chemical reactivity and biological activity. This unique structure can lead to different interactions with molecular targets compared to its analogs.
特性
分子式 |
C7H8ClFN2 |
|---|---|
分子量 |
174.60 g/mol |
IUPAC名 |
(2-chloro-3-fluorophenyl)methylhydrazine |
InChI |
InChI=1S/C7H8ClFN2/c8-7-5(4-11-10)2-1-3-6(7)9/h1-3,11H,4,10H2 |
InChIキー |
RCHKSJFXZHCQGI-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)F)Cl)CNN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1-(1H-imidazol-2-yl)cyclopropyl]methanamine](/img/structure/B13621454.png)

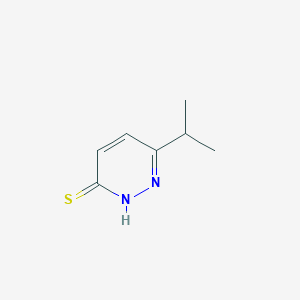

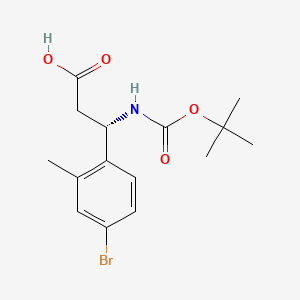

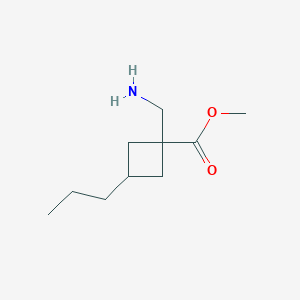



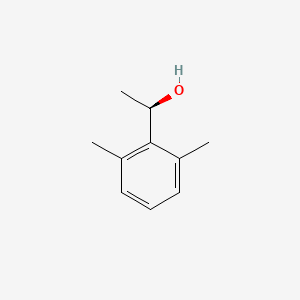
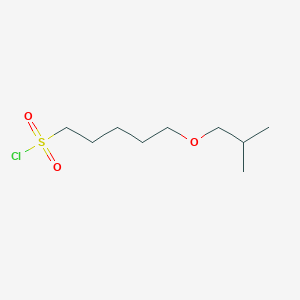

![2-Chloro-5-{[(4-ethoxy-2-hydroxyphenyl)methylidene]amino}benzamide](/img/structure/B13621548.png)
